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molecular formula C16H12N2O2 B8613023 3-(6-Amino-2-benzofuran-1(3H)-ylidene)-1,3-dihydro-2H-indol-2-one CAS No. 503447-52-7

3-(6-Amino-2-benzofuran-1(3H)-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No. B8613023
M. Wt: 264.28 g/mol
InChI Key: YZZCJHXRGZLWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06541504B1

Procedure details

To a solution containing oxindole (0.5 g, 3.76 mmol) in 7.5 mL DMF was added 7.51 mL of sodium hexamethyldisilazane (1.0 M in THF) over 3 min. After stirring 10 min at room temperature, a solution of 6-aminophthalide (0.672 g, 4.51 mmol) in 4.0 mL DMF was added over 3 min. The reaction was stirred for 50 min at room temperature and then poured into 4% HCl to give a yellow solid. The solid was filtered to a wet cake and then partitioned between EtOAc and saturated NaHCO3. Then the mixture was heated to dissolve the solid. The organic phase was washed with H2O, brine and then dried with Na2SO4. The solvent was removed in vacuo and the resultant solid triturated with CHCl3 to afford the title compound (445 mg, 45%) as a yellow solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
7.51 mL
Type
reactant
Reaction Step Two
Quantity
0.672 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
45%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].C[Si](C)(C)N[Si](C)(C)C.[Na].[NH2:21][C:22]1[CH:31]=[C:30]2[C:25]([CH2:26][O:27][C:28]2=O)=[CH:24][CH:23]=1.Cl>CN(C=O)C>[NH2:21][C:22]1[CH:31]=[C:30]2[C:25]([CH2:26][O:27][C:28]2=[C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][C:2]2=[O:10])=[CH:24][CH:23]=1 |f:1.2,^1:19|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
7.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
7.51 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C.[Na]
Step Three
Name
Quantity
0.672 g
Type
reactant
Smiles
NC1=CC=C2COC(=O)C2=C1
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for 50 min at room temperature
Duration
50 min
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
FILTRATION
Type
FILTRATION
Details
The solid was filtered to a wet cake
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and saturated NaHCO3
TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was heated
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
WASH
Type
WASH
Details
The organic phase was washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the resultant solid triturated with CHCl3

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=CC=C2COC(C2=C1)=C1C(NC2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 445 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 44.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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